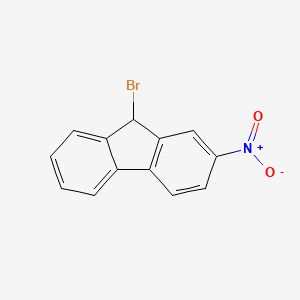

9-Bromo-2-Nitrofluorene

Description

Significance of the Fluorene (B118485) Scaffold in Contemporary Organic and Materials Chemistry

The fluorene moiety, a tricyclic aromatic hydrocarbon, serves as a fundamental building block in the development of a wide array of functional organic materials. acs.org Its rigid and planar biphenyl (B1667301) structure provides a high degree of conjugation, leading to desirable photophysical and electronic properties. acs.org Fluorene derivatives are particularly prominent in the field of organic electronics, where they are utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). mdpi.comnih.govtandfonline.com

The versatility of the fluorene scaffold is further enhanced by the reactivity of its carbon positions, especially the C9 position, which is readily functionalized. orgsyn.org This allows for the introduction of various substituents to tune the molecule's solubility, thermal stability, and electronic characteristics, making fluorene-based materials highly adaptable for specific applications. acs.org The development of efficient blue-light-emitting materials, a persistent challenge in OLED technology, has particularly benefited from the high fluorescence quantum yields and wide bandgaps associated with many fluorene derivatives. nih.govacs.org

Strategic Importance of Bromine and Nitro Substituents in Modulating Molecular Properties

The introduction of halogen and nitro groups onto the fluorene backbone is a key strategy for fine-tuning its molecular properties. The bromine atom, a halogen, serves a dual purpose. Electronically, it acts as a weakly deactivating group in electrophilic aromatic substitution reactions due to its inductive electron-withdrawing effect, while its lone pairs enable it to be an ortho-, para-director through resonance. chemicalforums.com More significantly in synthetic chemistry, the carbon-bromine bond provides a reactive handle for post-functionalization, most notably through transition metal-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. chemicalbook.com This allows for the construction of more complex, conjugated systems and polymers.

The nitro group (NO₂), in contrast, is a powerful electron-withdrawing group. rsc.org Its presence significantly lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO) and deactivates the aromatic ring towards electrophilic attack, directing incoming electrophiles to the meta position. youtube.com In the context of materials science, the electron-accepting nature of the nitro group can facilitate electron injection and transport in electronic devices. The combination of electron-donating and electron-withdrawing groups on a conjugated scaffold is a well-established design principle for creating materials with tailored optical and electronic properties, including intramolecular charge transfer characteristics. rsc.org

Overview of 9-Bromo-2-Nitrofluorene within the Context of Advanced Chemical Research

This compound is a specialized derivative that combines the foundational properties of the fluorene core with the distinct electronic influences of both a bromine atom and a nitro group. The substitution pattern—with the bromine at the reactive C9 position and the nitro group on the aromatic ring at C2—creates a molecule with significant potential as an intermediate in organic synthesis and as a building block for advanced materials.

The synthesis of this compound would likely start from 2-nitrofluorene (B1194847), which can be prepared by the nitration of fluorene. orgsyn.org The subsequent bromination at the C9 position, which is acidic due to the adjacent aromatic rings, can be achieved under various conditions. The presence of the electron-withdrawing nitro group on the aromatic system further enhances the acidity of the C9 protons, potentially facilitating this substitution.

The resulting molecule, this compound, is a versatile precursor. The bromine at the C9 position can be readily displaced by a variety of nucleophiles, allowing for the attachment of a wide range of functional groups. This reactivity makes it a valuable intermediate for the synthesis of more complex, non-coplanar fluorene derivatives, which can be beneficial for preventing aggregation and improving the performance of organic electronic devices. Furthermore, the nitro group can be chemically reduced to an amino group, which is a versatile functional group for further derivatization, including amide bond formation or as a building block for dyes and other chromophores.

While extensive research focusing solely on this compound is not widely documented in mainstream literature, its structural attributes position it as a compound of interest for creating novel materials with tailored electronic and photophysical properties for applications in fields such as organic electronics and chemical sensing.

Compound Data Tables

Below are data tables for this compound and its parent/related compounds for comparative purposes.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H8BrNO2 | sigmaaldrich.com |

| Molecular Weight | 290.118 g/mol | sigmaaldrich.com |

| CAS Number | 53172-79-5 | sigmaaldrich.comchemicalbook.com |

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS Number | Source |

|---|---|---|---|---|---|

| Fluorene | C13H10 | 166.22 | 116-117 | 86-73-7 | N/A |

| 2-Nitrofluorene | C13H9NO2 | 211.22 | 156-158 | 607-57-8 | nih.govsigmaaldrich.comwikipedia.org |

| 2-Bromofluorene (B47209) | C13H9Br | 245.12 | 85-88 | 1133-80-8 | nih.gov |

| 9-Bromofluorene (B49992) | C13H9Br | 245.12 | 102-104 | 1940-57-4 | N/A |

Structure

3D Structure

Properties

IUPAC Name |

9-bromo-2-nitro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO2/c14-13-11-4-2-1-3-9(11)10-6-5-8(15(16)17)7-12(10)13/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMLOKJKGOPCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(C2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279335 | |

| Record name | 9-Bromo-2-Nitrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53172-79-5 | |

| Record name | NSC12355 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Bromo-2-Nitrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Bromo-2-nitrofluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 9 Bromo 2 Nitrofluorene

Reactions Involving the Bromine Moiety

The bromine atom at the C9 position of 9-Bromo-2-nitrofluorene is a key functional group that allows for a variety of chemical transformations, enabling the synthesis of a wide array of fluorene (B118485) derivatives.

Nucleophilic Substitution Reactions at the C9-Bromine Center

The C9-bromine bond in this compound is susceptible to nucleophilic attack, a fundamental reaction in organic synthesis. This allows for the introduction of various functional groups at the 9-position of the fluorene ring system. The electron-withdrawing nature of the nitro group can influence the reactivity of the C9 position towards nucleophiles. mdpi.com

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of 9-amino, 9-alkoxy, and 9-thioalkyl derivatives, respectively. The reaction conditions, such as the choice of solvent and base, can significantly impact the reaction's efficiency and selectivity. For instance, reactions with amines have been explored to synthesize various amino-substituted nitropyridines, where unexpected nitro-group migrations have been observed under certain conditions. clockss.org

The table below summarizes representative nucleophilic substitution reactions of this compound.

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH2 | 9-Amino-2-nitrofluorene |

| Alkoxide | R-O- | 9-Alkoxy-2-nitrofluorene |

| Thiolate | R-S- | 9-Thioalkyl-2-nitrofluorene |

This table is generated based on general principles of nucleophilic substitution and may not represent specific, cited examples.

Palladium-Catalyzed Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. organic-chemistry.orgnih.gov this compound serves as an excellent substrate in these transformations, with the C9-bromine bond acting as a handle for coupling with various partners.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with organoboron compounds, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. rsc.orgnih.gov This method is widely used for the formation of C-C bonds, leading to the synthesis of 9-aryl or 9-vinyl-2-nitrofluorene derivatives.

Heck Coupling: The Heck reaction couples this compound with alkenes to form new C-C bonds with a high degree of stereoselectivity, typically yielding the trans product. organic-chemistry.orgmdpi.comresearchgate.net This reaction is catalyzed by palladium complexes and requires a base. organic-chemistry.orgmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling this compound with primary or secondary amines. nih.govorganic-chemistry.org This method provides a direct route to 9-amino-2-nitrofluorene derivatives, which are valuable intermediates in medicinal chemistry. nih.gov It has been shown that nitroarenes themselves can participate in Buchwald-Hartwig type reactions, acting as both the electrophile and a surrogate for the arylamine. nih.govrsc.org

The following table provides an overview of these palladium-catalyzed reactions with this compound.

| Reaction Name | Coupling Partner | Bond Formed | Product Class |

| Suzuki-Miyaura Coupling | Organoboron Reagent | C-C | 9-Aryl/Vinyl-2-nitrofluorene |

| Heck Coupling | Alkene | C-C | 9-Alkenyl-2-nitrofluorene |

| Buchwald-Hartwig Amination | Amine | C-N | 9-Amino-2-nitrofluorene |

This table is a summary of common palladium-catalyzed reactions and their general outcomes.

Reactivity of C9-Bromine towards Organometallic Reagents in Fluorene Systems

Organometallic reagents, particularly Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily react with the C9-bromine of fluorene systems. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org These reactions are fundamental for forming new carbon-carbon bonds.

The reaction of 9-bromofluorene (B49992) derivatives with Grignard reagents typically proceeds via nucleophilic attack of the carbanionic part of the Grignard reagent on the electrophilic C9 carbon, displacing the bromide and forming a new C-C bond. rsc.orgmasterorganicchemistry.com For instance, the reaction of 2-bromo-9-fluorenone (B123733) with phenylmagnesium bromide results in the formation of 2-bromo-9-phenyl-9-fluorenol. rsc.org

Similarly, organolithium reagents react with 9-bromofluorenes to yield 9-alkyl or 9-aryl fluorene derivatives. The high reactivity of these organometallic reagents necessitates anhydrous reaction conditions to prevent their protonation.

Reactions Involving the Nitro Group

The nitro group at the 2-position of the fluorene ring also participates in a range of chemical transformations, most notably reduction to an amino group and photochemical reactions.

Reduction Reactions of the Nitro Moiety to Aminofluorene Derivatives and Related Species

The reduction of the nitro group in 2-nitrofluorene (B1194847) and its derivatives is a critical transformation, as the resulting 2-aminofluorenes are important building blocks for various applications. researchgate.net Several reducing agents and methods have been employed for this purpose.

Classic methods for the reduction of nitroarenes include the use of metals in acidic media, such as tin and hydrochloric acid. acs.org Another effective method involves the use of zinc dust and calcium chloride under nearly neutral conditions, which can yield the corresponding amine in high yields. acs.org Interestingly, under specific alkaline conditions, the reduction of 2-nitrofluorene can lead to the formation of 2,2'-azoxybisfluorene. acs.org

In biochemical systems, the reduction of nitrofluorenes can be catalyzed by enzymes. For example, rat mammary gland cytosols can catalyze the NADH- and NADPH-dependent reduction of the 2-nitro group to the corresponding 2-amino compound. nih.gov

The following table summarizes different reduction methods for 2-nitrofluorene derivatives.

| Reducing Agent/System | Product | Reference |

| Tin and Hydrochloric Acid | 2-Aminofluorene (B1664046) | acs.org |

| Zinc and Calcium Chloride | 2-Aminofluorene | acs.org |

| Zinc and Calcium Chloride (less zinc) | 2,2'-Azoxybisfluorene | acs.org |

| Rat Mammary Gland Cytosol (NADH/NADPH) | 2-Aminofluorene derivative | nih.gov |

Photochemical Transformations and the Formation of Reactive Intermediates

The photochemistry of nitro-polycyclic aromatic hydrocarbons, including 2-nitrofluorene, has been investigated to understand their environmental fate and potential transformations. nih.govnih.gov Upon irradiation with light, 2-nitrofluorene can undergo various photochemical reactions.

Theoretical studies on the photochemistry of 2-nitrofluorene suggest that upon photoexcitation, the molecule can decay to triplet excited states or the ground state through intersystem crossing or internal conversion. rsc.org In the triplet state, it can either decay back to the ground state or photodegrade into radical species. A key step in the photodegradation is the twisting of the nitro group out of the plane of the aromatic ring, leading to the formation of an oxaziridine-type intermediate, which then breaks down into free radicals. rsc.org

The solvent can have a significant effect on the photochemical reaction rate and mechanism. nih.govnih.gov For instance, the degradation of 2-nitrofluorene is generally faster in chlorinated solvents like chloroform (B151607) and dichloromethane (B109758) compared to acetonitrile (B52724) or dimethylformamide. nih.gov It has also been noted that the photolysis of 2-nitrofluorene can produce 2-nitrofluorenones. nih.gov

Hydrogen-Bonding Interactions and Their Role in Triplet State Reactivity

The photochemical behavior of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), such as 2-nitrofluorene, is significantly influenced by their excited triplet states. The t nih.govacs.orgriplet state (T₁) of 2-nitrofluorene (2-³NF*) exhibits distinct reactivity, which is further modulated by the solvent environment, particularly its ability to form hydrogen bonds.

Stud nih.govies using nanosecond transient absorption and resonance Raman spectroscopies have provided insight into the behavior of 2-³NF* in various solvents. In pr nih.govotic solvents like alcohols, hydrogen-bonding interactions occur between the nitro group of the excited 2-nitrofluorene molecule and the solvent molecules. Reson nih.govance Raman and transient absorption spectroscopic analyses have confirmed the presence of these hydrogen bonds. This nih.govinteraction has been shown to significantly enhance the reduction potential of 2-³NF*.

The nih.govincreased oxidative reactivity of the triplet state in the presence of hydrogen-bonding solvents influences its photoreduction reactions with various substrates. For instance, in reactions with 1,4-cyclohexadiene (B1204751) and 1-naphthol, the primary mechanism is an electron transfer coupled with a proton transfer, a process facilitated by the hydrogen-bonding interactions.

The photochemical degradation rates of nitro-PAHs are also dependent on the solvent. Generally, the degradation is faster in less polar solvents, with the rate in various solvents following the order: CHCl₃ > CH₂Cl₂ > DMF > DMF/H₂O > CH₃CN > CH₃CN/H₂O. This nih.govresearchgate.nethighlights the complex interplay between solvent polarity and hydrogen-bonding capacity in determining the ultimate fate of photoexcited nitro-PAHs.

nih.govresearchgate.net3.3. Reactivity at the Fluorene C9 Position

The C9 position of the fluorene ring system is a key center of reactivity due to the acidity of its methylene (B1212753) protons. This reactivity can be harnessed for various chemical transformations.

Reactivity at the Fluorene C9 Position

Proton Abstraction and Tautomerism at the C9 Position

The protons at the C9 position of fluorene are acidic due to the aromatic stabilization of the resulting fluorenyl anion. The pKa of fluorene is approximately 22.6 in DMSO. The presence of electron-withdrawing groups on the aromatic rings significantly increases the acidity of the C9 protons. In this compound, both the nitro group at the C2 position and the bromine atom at the C9 position influence this acidity.

The nitro group is a strong electron-withdrawing group and will substantially increase the acidity of the remaining C9 proton, making it more susceptible to abstraction by a base. The bromine atom at C9 also contributes to this effect through its inductive electron-withdrawing properties. Consequently, this compound is expected to be significantly more acidic than the parent fluorene molecule.

Upon deprotonation with a suitable base, a fluorenyl anion is formed. This anion is a key intermediate in many reactions at the C9 position. While tautomerism in the parent fluorene is not a significant feature, the formation of the fluorenyl anion is a crucial step for subsequent reactions.

Alkylation and Arylation Reactions at C9

The nucleophilic fluorenyl anion, generated by proton abstraction at C9, can readily participate in alkylation and arylation reactions. However, in the case of this compound, the C9 position is already substituted with a bromine atom. Therefore, direct alkylation or arylation via deprotonation is not feasible.

Instead, reactions at the C9 position would likely proceed through substitution of the bromine atom. For instance, 9-bromofluorene can undergo nucleophilic substitution reactions. Given rsc.org the stability of the fluorenyl system, SN1-type reactions involving the formation of a C9 carbocation or SN2-type reactions are possible, depending on the reaction conditions and the nucleophile.

Alkylation of the fluorene core at the C9 position is a common strategy for modifying its properties. For e rsc.orgnih.govrsc.orgxample, 9-monoalkylated fluorenes can be synthesized through the reaction of 9-lithofluorene with haloalkanes. Anoth rsc.orger approach involves the alkylation of fluorene with alcohols in the presence of a base like potassium t-butoxide. While rsc.org these methods apply to unsubstituted fluorene, they illustrate the general strategies for functionalization at the C9 position. The presence of the electron-withdrawing nitro group in this compound would influence the electronic environment at C9 and thus affect the rates and outcomes of such substitution reactions.

Oxidative Transformations at C9 Leading to Fluorenone Derivatives

The oxidation of the C9 position of fluorene and its derivatives to the corresponding ketone, fluorenone, is a well-established transformation. This nih.govaiinmr.comacs.orgreaction effectively converts the methylene bridge into a carbonyl group.

For substituted fluorenes, this oxidation can be achieved under various conditions. A common method involves air oxidation in the presence of a base. For e google.comchegg.comgoogle.comxample, 2-nitrofluorene can be oxidized to 2-nitro-9-fluorenone (B187283) by stirring in tetrahydrofuran (B95107) (THF) with potassium hydroxide (B78521) at room temperature under an air atmosphere. Simil google.comgoogle.comarly, 2-bromofluorene (B47209) can be converted to 2-bromo-9-fluorenone under similar conditions.

Thes google.come methods suggest that this compound would also undergo oxidation to a fluorenone derivative. In this process, the bromine atom at the C9 position would be eliminated along with the C9 hydrogen, leading to the formation of 2-nitro-9-fluorenone. The reaction likely proceeds through the formation of the fluorenyl anion, which then reacts with oxygen.

| St chegg.comarting Material | Oxidizing Agent/Conditions | Product | Yield | Reference |

| 2-Nitrofluorene | Air, KOH, THF, room temp. | 2-Nitro-9-fluorenone | 99.1% | |

| 2 google.com-Bromofluorene | Air, KOH, THF, room temp. | 2-Bromo-9-fluorenone | 98.5% | |

| F google.comluorene | Air, NaOH, Phase Transfer Catalyst | 9-Fluorenone | - |

T chegg.comhis table presents data for the oxidation of related fluorene compounds, illustrating the general transformation to fluorenones.

Synergistic and Antagonistic Electronic and Steric Effects of Bromine and Nitro Substituents on Reaction Pathways

The reactivity of this compound is governed by a complex interplay of the electronic and steric effects of the bromine and nitro substituents. These effects can be either synergistic, where they reinforce each other, or antagonistic, where they oppose each other.

Electronic Effects:

The nitro group at the C2 position is a strong electron-withdrawing group, acting through both a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). This wikipedia.orgsignificantly deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the C9 proton. The b wikipedia.orgromine atom at the C9 position also exerts a -I effect.

The Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent. For the nitro group, the para-substituent constant (σₚ) is +0.78, indicating a strong electron-withdrawing character. For b wikipedia.orgromine, the σₚ is +0.232, also indicating an electron-withdrawing effect, though more modest. In re wikipedia.orgactions where a negative charge develops in the transition state, such as in the deprotonation at C9, both the nitro and bromo groups will have a synergistic effect, stabilizing the resulting anion and increasing the reaction rate.

| Substituent | Hammett Constant (σₚ) | Electronic Effect | Reference |

| Nitro (NO₂) | +0.78 | Strongly electron-withdrawing | |

| B wikipedia.orgutexas.eduromo (Br) | +0.232 | Moderately electron-withdrawing | |

| M wikipedia.orgethoxy (OCH₃) | -0.268 | Electron-donating | |

| M wikipedia.orgethyl (CH₃) | -0.170 | Electron-donating |

T wikipedia.orghis table provides a comparison of Hammett constants for different substituents.

Steric Effects:

The bromine atom at the C9 position introduces significant steric hindrance around this reactive center. This steric bulk can hinder the approach of reagents, potentially slowing down reactions at the C9 position. This steric effect can be antagonistic to the electronic effects in some cases. For example, while the electronic effects of the substituents might favor a particular reaction pathway, steric hindrance from the C9-bromo group could make an alternative pathway more favorable.

In the case of nucleophilic substitution at C9, the bulky bromine atom could disfavor an SN2-type mechanism, which requires backside attack. Conversely, the electronic stabilization of a potential carbocation intermediate by the fluorenyl system might favor an SN1-type pathway, where the steric bulk of the leaving group is less critical in the rate-determining step.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a comprehensive picture of the molecular structure can be assembled.

Proton (¹H) NMR for Structural Assignments and Isomer Differentiation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number and electronic environment of hydrogen atoms in a molecule. In 9-bromo-2-nitrofluorene, the aromatic protons exhibit characteristic chemical shifts in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nitro group.

The precise chemical shifts and coupling patterns are instrumental in distinguishing this compound from its isomers. The substitution pattern on the fluorene (B118485) core dictates the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the aromatic protons. For instance, the protons on the nitro-substituted ring will experience different electronic effects compared to those on the bromo-substituted ring, leading to distinct resonance signals. The single proton at the C9 position, being adjacent to the bromine atom, is expected to show a distinct chemical shift.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively establish the intricate connectivity of atoms within the this compound molecule, advanced two-dimensional (2D) NMR techniques are employed. These experiments provide correlation data that reveal which protons are coupled to each other and which protons are attached to which carbons.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. Cross-peaks in the COSY spectrum indicate which protons are on adjacent carbon atoms, allowing for the tracing of the proton network throughout the fluorene rings.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment reveals which proton is directly attached to which carbon atom. Each cross-peak in an HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful ¹H-¹³C correlation technique shows longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connections between different fragments of the molecule and for assigning the positions of quaternary carbons that have no directly attached protons.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, solidifying the structural elucidation of this compound.

Electronic Absorption and Emission Spectroscopies

Electronic spectroscopies probe the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption or emission of light. These techniques are particularly informative for conjugated systems like this compound.

UV-Visible Absorption Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For conjugated aromatic compounds like this compound, this absorption corresponds to the excitation of π electrons to higher energy π* orbitals (π → π* transitions). msu.edu

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are influenced by the extent of the conjugated system and the nature of the substituents. The fluorene core itself has a well-defined UV absorption profile. nist.gov The presence of the nitro group, a strong electron-withdrawing group, and the bromine atom will cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the absorption intensities compared to unsubstituted fluorene. The nitro group, in particular, can introduce additional n → π* transitions, which are typically weaker than π → π* transitions. msu.edu

Analysis of the UV-Vis spectrum provides valuable information about the electronic conjugation within the molecule and how it is perturbed by the substituents. This data is crucial for understanding the electronic properties of this compound.

Fluorescence and Phosphorescence Spectroscopy for Luminescent Properties

Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits light after absorbing it. These emission spectroscopies provide insights into the excited state properties of a molecule.

Fluorescence: This process involves the rapid emission of a photon from a singlet excited state to the singlet ground state. Many fluorene derivatives are known to be fluorescent. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift). The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. The luminescent properties of fluorene compounds are well-documented. nih.gov

Phosphorescence: This is a slower emission process involving a transition from a triplet excited state to the singlet ground state. The presence of a heavy atom like bromine in this compound can enhance intersystem crossing (the transition from a singlet to a triplet excited state) through the heavy-atom effect. This could potentially lead to observable phosphorescence.

Studying the fluorescence and phosphorescence of this compound can provide information about the energies of its excited states, the lifetimes of these states, and the various de-excitation pathways available to the molecule. This information is valuable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes. While specific fluorescence data for this compound was not found, the fluorescence of similar compounds like 9-bromoanthracene (B49045) has been studied. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy is essential for identifying the functional groups and confirming the molecular skeleton of this compound.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. The spectrum provides a unique fingerprint, with specific absorption bands corresponding to the stretching and bending of different bonds. For this compound, the key functional groups—the nitro group (NO₂), the carbon-bromine bond (C-Br), and the aromatic fluorene system—give rise to characteristic peaks.

The most prominent features are the strong absorption bands from the nitro group. nih.gov The asymmetric and symmetric stretching vibrations of the N-O bonds are particularly intense and diagnostic. While an experimental spectrum for this compound is not provided, the expected absorption regions can be predicted based on data for 2-nitrofluorene (B1194847) and general correlation tables. nist.govnist.gov

Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Fluorene Ring | 3100 - 3000 | Medium-Weak |

| Asymmetric NO₂ Stretch | Nitro Group | 1550 - 1520 | Strong |

| Symmetric NO₂ Stretch | Nitro Group | 1360 - 1340 | Strong |

| Aromatic C=C Stretch | Fluorene Ring | 1600 - 1450 | Medium-Variable |

| C-Br Stretch | Bromoalkane | 690 - 515 | Medium-Strong |

Data based on general IR correlation tables and spectra of related compounds. nist.govnist.gov

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton of the fluorene ring system.

In a study of 2-nitrofluorene, Raman spectra were registered and assigned based on density functional theory (DFT) calculations. nist.gov The most intense bands in the Raman spectrum of 2-NF are associated with the vibrations of the aromatic rings and the nitro group. The symmetric stretch of the nitro group is a particularly strong feature. The addition of a bromine atom at the C9 position would introduce a characteristic C-Br vibrational mode and would slightly perturb the positions of the fluorene ring vibrations.

Key Raman Shifts for 2-Nitrofluorene (as a proxy for this compound)

| Assignment | Compound | Wavenumber (cm⁻¹) |

|---|---|---|

| Ring Stretching Mode | 2-Nitrofluorene | ~1615 |

| Asymmetric NO₂ Stretch | 2-Nitrofluorene | ~1522 |

| Symmetric NO₂ Stretch / C-N Stretch | 2-Nitrofluorene | ~1345 |

| Ring Breathing Mode | 2-Nitrofluorene | ~755 |

Data obtained from experimental spectra of 2-nitrofluorene. nist.govuni.lu

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of its elemental formula. For this compound, the chemical formula is C₁₃H₈BrNO₂. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion, with two peaks of similar intensity separated by two mass units (M and M+2).

The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br), is a key value determined by HRMS.

Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₈BrNO₂ |

| Monoisotopic Mass | 288.97385 Da |

| [M+H]⁺ (Predicted) | 289.98113 m/z |

Data sourced from PubChem database. nih.gov

In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. The resulting mass spectrum shows the relative abundance of these fragments versus their mass-to-charge ratio (m/z).

The fragmentation pattern for this compound can be predicted based on the known behavior of 2-nitrofluorene and bromo-aromatic compounds. wikipedia.org The molecular ion peak ([M]⁺˙) would appear as a doublet at m/z 289 and 291. Key fragmentation pathways would include:

Loss of the bromine radical (•Br): This is a common fragmentation for bromo-compounds, leading to a fragment ion corresponding to the 2-nitrofluorene cation at m/z 211.

Loss of the nitro group (•NO₂): Cleavage of the C-N bond results in the loss of a neutral NO₂ molecule (46 Da), giving a fragment ion at m/z 243/245.

Loss of nitric oxide (•NO): A common rearrangement for nitroaromatics involves the loss of NO (30 Da) from the molecular ion, followed by the loss of carbon monoxide (CO).

The mass spectrum of 2-nitrofluorene shows a base peak at m/z 165, corresponding to the fluorenyl cation after loss of the nitro group and subsequent rearrangement. wikipedia.org A similar pathway is expected for the 9-bromo derivative after initial loss of the bromine atom.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Identity |

|---|---|---|

| 289 | 291 | [C₁₃H₈BrNO₂]⁺˙ (Molecular Ion, M⁺˙) |

| 243 | 245 | [M - NO₂]⁺ |

| 211 | - | [M - Br]⁺ |

| 183 | - | [M - Br - CO]⁺˙ or [M - Br - C₂H₂]⁺ |

| 165 | - | [M - Br - NO₂]⁺ |

Fragmentation predictions based on established patterns for related compounds. wikipedia.org

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of 9-Bromo-2-nitrofluorene at the atomic level.

Optimization of Molecular Geometry and Electronic Structure

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized molecular geometry. Techniques like DFT, specifically with functionals such as B3LYP, are used to predict bond lengths, bond angles, and dihedral angles. These calculations provide a foundational understanding of the molecule's shape and the spatial relationship between the bromo and nitro functional groups on the fluorene (B118485) backbone. The electronic structure, which describes the distribution and energy of electrons within the molecule, is also elucidated through these calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental measurements for structural verification.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be achieved using computational methods. bohrium.com DFT calculations, often combined with a suitable basis set, can estimate the chemical shifts of the hydrogen and carbon atoms in the molecule. bohrium.compdx.edunih.gov These theoretical values, when benchmarked against experimental data, help in the assignment of NMR signals and provide confidence in the determined structure. bohrium.com

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations are utilized to predict the electronic absorption spectra (UV-Vis) of this compound. These calculations can identify the electronic transitions responsible for the absorption of light and predict the wavelengths at which maximum absorption occurs (λmax). This information is valuable for understanding the electronic properties and potential applications of the compound in areas like materials science.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org

HOMO-LUMO Gaps: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. biomedres.us A smaller gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. biomedres.usnih.gov Computational methods can accurately calculate this energy gap for this compound, providing insights into its potential for participating in chemical reactions. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, including its conformational changes and interactions with other molecules. By simulating the movement of atoms and molecules, MD can reveal the preferred conformations of the fluorene ring system and how the bromo and nitro substituents affect its flexibility. Furthermore, MD simulations can model how molecules of this compound interact with each other in a condensed phase, providing insights into crystal packing and bulk properties.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

QSRR models are statistical tools that correlate the structural or property descriptors of a series of compounds with their chemical reactivity. nih.gov

Elucidation of Reaction Mechanisms and Transition States via Computational Pathways

For this compound, QSRR modeling can be used to predict its reactivity in various chemical transformations. nih.gov By developing models based on a set of related nitroaromatic compounds, it is possible to estimate the reactivity of this compound without conducting extensive experiments.

Computational chemistry plays a pivotal role in elucidating the detailed mechanisms of chemical reactions. rsc.org For reactions involving this compound, computational methods can be used to map out the entire reaction pathway, from reactants to products. smu.edu This involves locating the transition state, which is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. researchgate.net By calculating the energies of reactants, products, and transition states, chemists can determine the activation energy and predict the feasibility of a proposed reaction mechanism. smu.eduresearchgate.net These computational investigations provide a molecular-level understanding of how bonds are broken and formed during a chemical reaction involving this compound. smu.edu

Prediction of Reaction Selectivity and Kinetics based on Molecular Descriptors

While specific computational studies on the reaction selectivity and kinetics of this compound are not extensively documented in publicly available literature, established theoretical principles allow for robust predictions. The reactivity of aromatic compounds is largely governed by the distribution of electron density within the molecule, which can be quantified using various molecular descriptors.

For this compound, the fluorene ring system is substituted with two key groups: a bromine atom at the 9-position and a nitro group at the 2-position. The nitro group is a strong electron-withdrawing group, while the bromine atom is also electron-withdrawing, albeit to a lesser extent, and can participate in halogen bonding. These substituents significantly influence the electron density distribution across the aromatic rings, thereby dictating the regioselectivity of further chemical reactions.

Molecular Descriptors and Reactivity:

Several molecular descriptors can be calculated using computational methods like Density Functional Theory (DFT) to predict reaction selectivity:

Molecular Electrostatic Potential (MESP): MESP maps visualize the electrostatic potential on the electron density surface of a molecule. Regions with negative potential (red/yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MESP would likely show a significant positive potential around the nitro group and the carbon atoms attached to it, making them less favorable for electrophilic substitution.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The spatial distribution of these orbitals highlights the most probable sites for reaction. In electrophilic aromatic substitution, the reaction is typically favored at positions where the HOMO has a large coefficient.

Fukui Functions: These descriptors quantify the change in electron density at a specific point in a molecule when an electron is added or removed. They are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken, Hirshfeld, or Natural Bond Orbital (NBO) analysis) can provide insights into reactive sites. Atoms with a more negative charge are more likely to be attacked by electrophiles, and vice-versa.

Predicting Reaction Kinetics:

Theoretical calculations can also estimate the activation energies of potential reaction pathways. By modeling the transition states for substitution at different positions on the fluorene ring, it's possible to determine the most kinetically favored product. For instance, in an electrophilic aromatic substitution reaction, the activation barrier for the formation of the sigma complex (arenium ion) at each possible site can be calculated. The position with the lowest activation energy will correspond to the major product. The Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzoic acids, provides a conceptual framework for understanding how the electron-withdrawing nitro and bromo groups would deactivate the fluorene ring towards electrophilic attack compared to unsubstituted fluorene. wikipedia.org

Prediction of Nonlinear Optical (NLO) Properties

Fluorene derivatives are a significant class of materials investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. wikipedia.orgresearchgate.net The NLO response of a molecule is highly dependent on its electronic structure, particularly the presence of a large, polarizable π-electron system and the existence of charge-transfer characteristics.

This compound possesses a "push-pull" type structure, albeit a relatively simple one. The fluorene moiety acts as a π-conjugated bridge, while the nitro group serves as a strong electron acceptor. The bromine atom, while primarily an electron-withdrawing group, can also influence the electronic properties and molecular packing. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by an intense light source, which is a key requirement for a significant second-order NLO response.

Calculation of Molecular Hyperpolarizabilities (β values)

The primary measure of a molecule's second-order NLO response is the first hyperpolarizability (β). This tensor quantity can be calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov The magnitude of β is directly related to the efficiency of second-harmonic generation (SHG), a process where light of a certain frequency is converted to light of double that frequency.

For push-pull systems like this compound, the β value is strongly influenced by:

The strength of the acceptor group: The nitro group is a very effective acceptor, which is expected to lead to a significant β value.

The nature of the π-conjugated system: The fluorene ring provides an extended and rigid π-system, which enhances electron delocalization and contributes positively to the hyperpolarizability.

Intramolecular Charge Transfer (ICT): The energy and intensity of the ICT band in the absorption spectrum are correlated with the β value. A strong ICT band at a relatively low energy often indicates a large β.

| Compound | Donor Group | Acceptor Group | π-Bridge | Calculated First Hyperpolarizability (β) (10-30 esu) | Reference |

|---|---|---|---|---|---|

| Hypothetical this compound | - | -NO2 | Fluorene | Estimated based on similar structures | N/A |

| Fluorene Derivative 1 | -N(CH3)2 | -CN | Stilbene | ~150 | ru.nl |

| Fluorene Derivative 2 | -NH2 | -NO2 | Fluorene | ~290 | researchgate.net |

| Fluorene Derivative 3 | Julolidine | Tricyanofuran | Isophorone | ~350 | researchgate.net |

Note: The β values are highly dependent on the computational method and basis set used. The table provides illustrative values for related systems to demonstrate the expected order of magnitude.

Correlation between Molecular Structure and NLO Response

The relationship between molecular structure and NLO response in fluorene-based chromophores is a well-explored area. researchgate.net Several key structural features determine the magnitude of the NLO effect:

Donor-Acceptor Strength: Increasing the electron-donating strength of the donor group and the electron-accepting strength of the acceptor group generally leads to a larger β value. In this compound, the lack of a strong donor group limits its NLO response compared to fluorenes with potent donors like amino or alkoxy groups.

π-Conjugation Length: Extending the length of the π-conjugated bridge typically increases the hyperpolarizability.

Planarity: A more planar molecular structure facilitates π-electron delocalization and enhances the NLO response. The fluorene unit is inherently planar, which is advantageous.

Molecular Geometry: The substitution pattern on the fluorene ring is critical. Placing the acceptor group at positions like 2 and 7, which lie along the long axis of the molecule, can maximize the charge-transfer distance and thus the β value. The placement of the nitro group at the 2-position in this compound is favorable for inducing a significant dipole moment change upon excitation.

Advanced Applications in Materials Science and Organic Synthesis

9-Bromo-2-Nitrofluorene as a Versatile Building Block in Complex Organic Synthesis

The reactivity of the C-9 bromine atom, combined with the electron-withdrawing nature of the nitro group, provides chemists with a powerful tool for constructing intricate molecular architectures. This enables the synthesis of complex target molecules through controlled, step-wise transformations or elegant one-pot reaction sequences.

The C-9 position of the fluorene (B118485) core is crucial for introducing chirality and controlling the three-dimensional arrangement of atoms. The use of fluorene-based scaffolds as chiral auxiliaries is a well-established strategy in asymmetric synthesis. For instance, N-(9-phenylfluoren-9-yl) derivatives of amino acids are employed as chiral educts for asymmetric synthesis, where the bulky fluorenyl group directs the stereochemical outcome of subsequent reactions. orgsyn.org Alkylation with compounds like 9-bromo-9-phenylfluorene (B18599) is a key step in creating these chiral synthons. orgsyn.org This highlights the potential of the 9-bromo-fluorene moiety in stereoselective transformations. By substituting the bromine atom in this compound with appropriate chiral auxiliaries, it can serve as a precursor for generating stereocenters, enabling the asymmetric synthesis of complex, optically active molecules.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product, minimizing waste and saving time. nih.govrsc.org These reactions are powerful tools for rapidly generating libraries of structurally diverse molecules. nih.govresearchgate.net this compound is an ideal substrate for inclusion in MCRs or cascade sequences, where multiple bonds are formed in succession without isolating intermediates.

The distinct reactivity of its functional groups can be exploited in a programmed manner. For example, the bromo group can participate in transition-metal-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine, which can then undergo further reactions like imine formation or amidation. A well-known MCR is the Groebke-Blackburn-Bienaymé reaction (GBBR), which synthesizes imidazo-fused heterocycles from an aminoazine, an aldehyde, and an isocyanide. frontiersin.org A derivative of this compound, where the nitro group is first reduced to an amine, could serve as the amino-heterocycle component in such a reaction, leading to the creation of complex, fused fluorene systems with high molecular diversity in a single step. frontiersin.orgcsic.es

Design and Synthesis of Functional Fluorene-Based Materials

Fluorene and its derivatives are a cornerstone of modern materials science, prized for their rigid, planar structure, high thermal stability, and excellent photoluminescent properties. researchgate.netmdpi.com this compound serves as a key precursor in the synthesis of bespoke functional materials tailored for specific electronic and photonic applications.

Fluorene-based compounds are among the most promising materials for blue organic light-emitting diodes (OLEDs) due to their high photoluminescence efficiency and wide energy band gaps. mdpi.com The modification of the fluorene core at the C-2, C-7, and C-9 positions is a common strategy to tune the material's properties for enhanced device performance. researchgate.net

This compound is a strategic starting material for these modifications. The bromine at the C-9 position can be substituted with bulky alkyl or aryl groups. This is critical for preventing the formation of fluorenone defects, which can result from oxidation at the C-9 position and lead to undesirable, low-energy green emission, thus compromising the color purity of blue OLEDs. researchgate.net The nitro group at the C-2 position acts as a strong electron-withdrawing group, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This functionality allows for precise tuning of the material's electronic structure. Through cross-coupling reactions (e.g., Suzuki or Heck), the aromatic core can be further functionalized with various electron-donating or electron-accepting moieties to control the HOMO/LUMO levels, band gap, and charge transport properties of the final OLED material. mdpi.comresearchgate.net

Table 1: Effect of Substituents on Electronic Properties of Fluorene-Based Materials

| Substituent Type at C-2/C-7 | Example Group | Effect on HOMO Level | Effect on LUMO Level | Resulting Band Gap |

|---|---|---|---|---|

| Electron-Donating | Diphenylamine, Carbazole | Raises HOMO | Minor effect on LUMO | Decreases |

| Electron-Withdrawing | Nitro, Benzothiazole, Cyano | Lowers HOMO | Lowers LUMO | Narrows or widens depending on donor |

This table represents general trends observed in fluorene-based materials for OLEDs. Specific values depend on the exact molecular structure.

Two-photon absorption (2PA) is a nonlinear optical phenomenon where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically require one photon of higher energy. ucf.edudtic.mil This property is crucial for applications like 3D microfabrication, high-resolution fluorescence imaging, and optical power limiting. cmu.edu The fluorene core is an excellent π-system for constructing efficient 2PA chromophores due to its inherent thermal and photochemical stability. ucf.edu

The design of highly active 2PA materials often relies on creating molecules with a Donor-π-Acceptor (D-π-A), Acceptor-π-Acceptor (A-π-A), or Donor-π-Donor (D-π-D) architecture. nih.gov this compound is an ideal building block for A-π-D or A-π-A type chromophores. The nitro group serves as a potent electron acceptor, while the fluorene unit acts as the π-conjugated bridge. ucf.edu The 2PA cross-section (δ), a measure of 2PA efficiency, can be significantly enhanced by extending the π-conjugation length and incorporating strong electron-donating groups onto the fluorene backbone. ucf.edu For example, Pd-catalyzed reactions like Heck or Suzuki coupling can be used to attach donor groups at other positions on the fluorene ring, creating a push-pull system that enhances the molecule's nonlinear optical response. The substitution at the C-9 position is also used to improve solubility and prevent aggregation, which can quench nonlinear effects. ucf.edu

Table 2: Two-Photon Absorption Properties of Selected Fluorene Derivatives

| Chromophore Structure Type | Electron-Withdrawing Group | 2PA Cross-Section (δ) (GM)¹ | Wavelength (nm) | Reference |

|---|---|---|---|---|

| A-π-A Symmetrical | Benzothiazole | ~6000 | 600 | ucf.edu |

| D-π-A Asymmetrical | Nitro | 1300 | Not specified | ucf.edu |

| D-π-A Asymmetrical | Phosphonate | 650 | Not specified | ucf.edu |

¹1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹

Fluorescent probes are molecules designed to detect specific analytes, such as ions or reactive oxygen species (ROS), through a change in their fluorescence properties. nih.gov The design often involves a fluorophore linked to a recognition site. The interaction with an analyte triggers a chemical reaction that modulates the fluorophore's emission, resulting in a "turn-on," "turn-off," or ratiometric response. bath.ac.uk

Derivatives of this compound are excellent candidates for creating such probes, particularly those based on an intramolecular charge transfer (ICT) mechanism. nih.gov In this design, the 2-nitrofluorene (B1194847) unit would function as the electron-accepting part of the ICT fluorophore. A synthetic strategy could involve substituting the bromine at the C-9 position with a recognition group that is sensitive to a specific analyte. For example, a boronate ester group could be introduced to detect hydrogen peroxide. nih.gov In its initial state, the probe might have its fluorescence quenched. Upon reaction with H₂O₂, the boronate ester is cleaved, releasing the unquenched fluorophore and "turning on" the fluorescence signal. This on-off switching mechanism allows for the sensitive and selective detection of the target species. nih.govbath.ac.uk

Integration into Polymer Architectures

The unique structural and electronic characteristics of this compound, featuring both a reactive bromo group and an electron-withdrawing nitro group on a fluorene scaffold, suggest its potential utility in the synthesis and modification of advanced polymers. These functionalities offer pathways for its incorporation into polymer chains, either as a monomeric unit or as a pendant group for functionalizing existing polymer backbones.

The synthesis of conjugated polymers is a critical area of research for developing new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. Fluorene-based polymers are particularly prominent in this field. mdpi.comnih.govelsevierpure.comnih.gov The presence of a bromine atom at the 9-position of this compound provides a reactive site that could potentially be utilized in various polymerization reactions, such as Suzuki or Stille coupling, which are common methods for creating carbon-carbon bonds in the synthesis of conjugated polymers. mdpi.comnih.gov

The nitro group at the 2-position is a strong electron-withdrawing group, which can significantly influence the electronic properties of a resulting polymer. nih.govresearchgate.net The incorporation of such a group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. acs.org This tuning of energy levels is crucial for designing materials with specific charge injection and transport properties, which are essential for efficient device performance in optoelectronics. researchgate.net The orientation and position of the nitro group can have a crucial effect on the electronic transport properties. rsc.org

While the synthesis of various bromo-fluorene derivatives for polymerization is documented, and the impact of nitro-functionalization on the electronic properties of organic molecules is an active area of study, specific research detailing the use of this compound as a monomer in polymer synthesis for optoelectronic applications is not extensively reported in publicly available literature. acs.orguni.luresearchgate.netnih.govsigmaaldrich.comsigmaaldrich.com The potential of this monomer remains an area for future exploration, building upon the established principles of fluorene-based polymer chemistry. rsc.orgacs.org

Post-polymerization functionalization is a powerful strategy to modify the properties of existing polymers and introduce new functionalities. rsc.org This approach allows for the precise control of the functional group density along the polymer chain, enabling the fine-tuning of material properties. The bromine atom in this compound offers a handle for grafting this molecule onto a pre-existing polymer backbone through reactions like the Ullmann coupling. mdpi.com

By attaching this compound to a polymer backbone, it is conceivable to impart specific properties to the base material. The nitrofluorene moiety could introduce electron-accepting sites, potentially enhancing the electron affinity of the polymer. This modification could be beneficial for applications in n-type organic semiconductors or for creating charge-transfer complexes within the material. The presence of the nitro group could also be leveraged for sensing applications, as nitroaromatic compounds are known to be effective quenchers of fluorescence, a principle widely used in chemical sensors for the detection of explosives. nih.gov

Furthermore, the functionalization of polymers with molecules like this compound can alter their physical properties, such as solubility, thermal stability, and morphology. While general methods for the post-functionalization of polymers with bromo-substituted and nitro-containing molecules are established, specific examples of using this compound for the functionalization of polymer backbones to achieve specific material properties are not widely documented in current scientific literature. acs.orgresearchgate.net This remains a promising, yet underexplored, avenue for the development of novel functional materials.

Environmental and Mechanistic Studies Excluding Toxicological Effects

Photochemical Degradation Pathways and Metabolite Formation

The presence of both a chromophoric nitro group and a carbon-bromine bond suggests that 9-Bromo-2-Nitrofluorene is susceptible to photochemical degradation in the environment. The absorption of ultraviolet (UV) radiation can initiate a cascade of reactions, leading to the transformation of the parent compound into various metabolites.

Mechanisms of UV-Induced Transformations in Aquatic and Atmospheric Environments

In aquatic and atmospheric environments, the photochemical transformation of this compound is likely to proceed through several mechanisms. The initial step involves the absorption of a photon, leading to an excited electronic state. From this excited state, the molecule can undergo a variety of reactions.

One probable pathway is the photoreduction of the nitro group . Similar to other nitro-PAHs, the excited state of this compound can abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter), leading to the formation of a nitroso derivative. Further reduction can yield hydroxylamino and amino-fluorene derivatives. The quantum yields for the photodegradation of a related compound, 1-nitropyrene, have been found to be on the order of 10⁻³ to 10⁻⁴ in various organic solvents, indicating that this is a plausible, albeit potentially slow, process. nih.gov

Another significant pathway is the photolytic cleavage of the carbon-bromine (C-Br) bond . Studies on brominated flame retardants have shown that debromination is a primary phototransformation pathway upon exposure to simulated sunlight. nih.gov The C-Br bond is generally weaker than C-H or C-C bonds, making it susceptible to homolytic cleavage upon UV irradiation, which would result in the formation of a fluorenyl radical and a bromine radical. This process could lead to the formation of 2-nitrofluorene (B1194847) as a primary photoproduct.

The atmospheric degradation of this compound is expected to be influenced by reactions with photochemically generated oxidants such as hydroxyl radicals (•OH). While specific data for this compound is unavailable, the atmospheric fate of nitro-PAHs is known to be governed by such reactions, in addition to direct photolysis. nih.gov

Identification and Characterization of Photoproducts

Direct experimental evidence for the photoproducts of this compound is not available in the current literature. However, based on the degradation pathways of analogous compounds, a range of potential photoproducts can be predicted.

| Potential Photoproduct | Formation Pathway | Significance |

| 2-Nitrofluorene | Photolytic cleavage of the C-Br bond | A known mutagen and carcinogen. nih.gov |

| 9-Hydroxy-2-nitrofluorene | Reaction of the fluorenyl radical with water or hydroxyl radicals | Introduction of a polar functional group, increasing water solubility. |

| 9-Bromo-2-aminofluorene | Photoreduction of the nitro group | Aromatic amines are often associated with toxicity. |

| 9-Bromo-2-hydroxylaminofluorene | Intermediate in the photoreduction of the nitro group | A reactive intermediate that can lead to further transformation products. |

| Debrominated and hydroxylated nitrofluorenes | Combination of C-Br cleavage and oxidative reactions | Products with altered polarity and potential toxicity. |

Interactive Data Table: Predicted Photoproducts of this compound

| Potential Photoproduct | Formation Pathway | Significance |

|---|---|---|

| 2-Nitrofluorene | Photolytic cleavage of the C-Br bond | A known mutagen and carcinogen. nih.gov |

| 9-Hydroxy-2-nitrofluorene | Reaction of the fluorenyl radical with water or hydroxyl radicals | Introduction of a polar functional group, increasing water solubility. |

| 9-Bromo-2-aminofluorene | Photoreduction of the nitro group | Aromatic amines are often associated with toxicity. |

| 9-Bromo-2-hydroxylaminofluorene | Intermediate in the photoreduction of the nitro group | A reactive intermediate that can lead to further transformation products. |

| Debrominated and hydroxylated nitrofluorenes | Combination of C-Br cleavage and oxidative reactions | Products with altered polarity and potential toxicity. |

Enzyme-Mediated Chemical Transformations

In biological systems, this compound is likely to undergo a variety of enzyme-mediated transformations. These biotransformations can lead to either detoxification or bioactivation, where the resulting metabolites are more toxic than the parent compound.

Mechanisms of Reductive and Oxidative Biotransformations in Biological Systems

The primary route of biotransformation for nitroaromatic compounds is the reduction of the nitro group . nih.gov This process is catalyzed by a variety of nitroreductases found in bacteria and mammalian cells. The reduction proceeds through the formation of nitroso and hydroxylamino intermediates to the corresponding amine. For instance, the bacterium Bacteroides vulgatus has been shown to readily reduce 2-nitrofluorene to 2-aminofluorene (B1664046). nih.gov In animal models, 2-aminofluorene can be further metabolized via N-formylation to 2-formylaminofluorene. nih.gov

Oxidative biotransformations , catalyzed by cytochrome P450 enzymes, may also occur, although the electron-withdrawing nature of the nitro group can make the aromatic ring less susceptible to electrophilic attack. However, oxidation could potentially occur at the fluorene (B118485) ring, leading to the formation of hydroxylated metabolites.

Studies of Chemical Inhibition of Enzyme Activity, Focusing on Molecular Interaction Mechanisms

There are no specific studies on the inhibition of enzyme activity by this compound. However, nitroaromatic compounds have been shown to interact with various enzymes. For example, xanthine (B1682287) oxidase has been implicated in the nitroreduction of 2-nitrofluorene. nih.gov Furthermore, the activation of 2-nitrofluorene to a mutagenic species after nitroreduction can be mediated by N-acetyltransferases (NATs), such as NAT1. nih.gov These interactions suggest that this compound could potentially act as a substrate and/or inhibitor for these and other enzymes involved in xenobiotic metabolism. The presence of the bulky bromine atom could influence its binding affinity and orientation within the active site of these enzymes, potentially altering the metabolic profile compared to 2-nitrofluorene.

Computational Modeling of Environmental Fate and Transport

Computational models are valuable tools for predicting the environmental distribution and persistence of chemicals. For this compound, such models could estimate its partitioning between air, water, soil, and biota.

Due to the lack of specific experimental data for this compound, quantitative structure-activity relationship (QSAR) models could be employed. These models use the physicochemical properties of the molecule, such as its octanol-water partition coefficient (Kow), vapor pressure, and water solubility, to predict its environmental behavior. The fate and transport of nitro-PAHs can differ significantly from their parent PAHs due to their different molecular weights and sorption mechanisms. nih.gov The addition of a bromine atom to the 2-nitrofluorene structure would further alter these properties, likely increasing its hydrophobicity and potential for bioaccumulation.

Prediction of Reactivity and Persistence in Environmental Systems

The reactivity and persistence of a chemical in the environment are determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation. For this compound, these characteristics are predicted using established Quantitative Structure-Activity Relationship (QSAR) models, such as the US EPA's EPI (Estimation Programs Interface) Suite™. chemsafetypro.com These models use the chemical's structure to estimate its environmental properties.

Hydrolysis: Chemical hydrolysis is not expected to be a significant degradation pathway for this compound in the environment. The structure of the compound lacks functional groups that are readily hydrolyzable under normal environmental pH conditions (pH 4-9).

Atmospheric Oxidation: In the atmosphere, the primary degradation mechanism for organic compounds is reaction with photochemically produced hydroxyl (•OH) radicals. chemsafetypro.com The rate of this reaction is a key factor in determining the atmospheric lifetime of a chemical. For this compound, the predicted atmospheric oxidation half-life suggests a moderate persistence in the air.

Biodegradation: The biodegradability of this compound in soil and water is predicted to be slow. science.gov The presence of the nitro group and the bromine atom on the fluorene backbone generally reduces the susceptibility of the molecule to microbial degradation. Models like BIOWIN™, part of the EPI Suite™, predict the likelihood of biodegradation based on the presence of molecular fragments that are known to be more or less biodegradable. science.gov The predictions for this compound suggest that it is not readily biodegradable, indicating a potential for persistence in soil and aquatic environments.

The following table summarizes the predicted environmental fate of this compound based on QSAR modeling.

| Environmental Process | Predicted Outcome | Estimated Half-Life | Modeling Tool/Method |

|---|---|---|---|

| Hydrolysis (at pH 7) | Not a significant process | Stable | HYDROWIN™ |

| Atmospheric Oxidation (vs. •OH radicals) | Moderate | 10.8 days | AOPWIN™ |

| Biodegradation in Water | Slow | Weeks to months | BIOWIN™ |

| Biodegradation in Soil | Slow | Weeks to months | BIOWIN™ |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior and Environmental Distributionregulations.govbrieflands.com

QSAR models are instrumental in predicting how a chemical will partition between different environmental compartments such as water, soil, and air, which is crucial for assessing potential exposure and environmental risk. epa.gov These predictions are based on physicochemical properties derived from the chemical's structure.

Octanol-Water Partition Coefficient (log Kₒₗ): The octanol-water partition coefficient is a key parameter used to predict the bioaccumulation potential and sorption behavior of a chemical. A higher log Kₒₗ value suggests a greater tendency for the chemical to associate with organic matter and lipids. The predicted XlogP for this compound is 3.7, indicating a moderate potential for bioaccumulation and sorption to organic carbon in soil and sediment. uni.lu

Water Solubility: The water solubility of a compound affects its mobility in the environment. Compounds with low water solubility tend to be less mobile in aquatic systems and are more likely to partition to sediment. The predicted water solubility of this compound is low.

Soil Organic Carbon-Water Partitioning Coefficient (Kₒ꜀): The Kₒ꜀ value is an indicator of a chemical's tendency to adsorb to soil and sediment organic matter. brieflands.com A high Kₒ꜀ value suggests that the chemical will be relatively immobile in soil and will tend to accumulate in the organic fraction of soils and sediments. The predicted Kₒ꜀ for this compound is high, consistent with its low water solubility and moderate log Kₒₗ.

The following table presents the QSAR-predicted properties related to the environmental distribution of this compound.

| Property | Predicted Value | Modeling Tool/Method | Implication for Environmental Distribution |

|---|---|---|---|

| Octanol-Water Partition Coefficient (log Kₒₗ) | 3.7 | XlogP (PubChem) | Moderate potential for bioaccumulation and sorption. uni.lu |

| Water Solubility | 5.48 mg/L | EPI Suite™ (WSKOWWIN™) | Low mobility in aquatic systems. |

| Soil Organic Carbon-Water Partitioning Coefficient (log Kₒ꜀) | 3.54 | EPI Suite™ (KOCWIN™) | Strong sorption to soil and sediment, leading to low mobility. |

Conclusions and Future Research Directions

Summary of Key Academic Research Findings on 9-Bromo-2-Nitrofluorene

Academic research directly focused on this compound is limited; however, a substantial body of work on related fluorene (B118485) derivatives provides a strong basis for understanding its fundamental characteristics. The fluorene scaffold is known for its high thermal stability, excellent charge transport properties, and strong fluorescence, making it a staple in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. tue.nlresearchgate.net

The chemical properties of this compound can be inferred from its constituent functional groups. The bromine atom at the C9 position is highly reactive and susceptible to nucleophilic substitution, a common pathway for functionalizing the fluorene core. chemicalbook.com This reactivity is analogous to that of the more extensively studied 9-bromofluorene (B49992). prepchem.com The nitro group at the C2 position is a strong electron-withdrawing group, which significantly influences the electronic properties of the fluorene system. This substitution is expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), impacting the molecule's absorption and emission spectra and its behavior in electronic devices. nih.gov The presence of the nitro group also activates the aromatic ring toward certain nucleophilic aromatic substitution reactions. mdpi.com

Research on related compounds, such as 2-nitrofluorene (B1194847), has established its mutagenic and carcinogenic properties, which arise from the metabolic reduction of the nitro group to a hydroxylamino derivative. nih.gov While direct studies on this compound are scarce, its structural similarity to 2-nitrofluorene suggests that similar biological activities could be present.